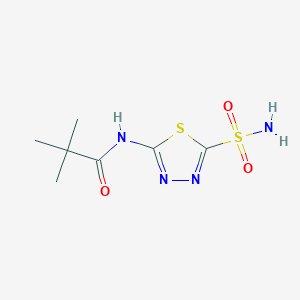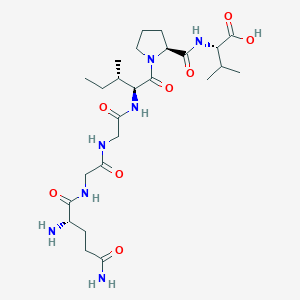![molecular formula C9H21O4P B12568803 Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester CAS No. 173035-34-2](/img/structure/B12568803.png)
Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester is an organophosphorus compound with the molecular formula C9H21O4P
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester typically involves the esterification of phosphonic acid with the appropriate alcohols. One common method is the reaction of phosphonic acid with isopropyl alcohol under acidic conditions to form the bis(1-methylethyl) ester. The reaction is usually carried out at elevated temperatures to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acid derivatives, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, bis(1-methylethyl) ester
- Diisopropyl hydrogen phosphite
- Diisopropyl phosphite
- Diisopropyl phosphonate
Uniqueness
Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester is unique due to its specific structural features, such as the presence of a hydroxypropyl group. This structural difference can result in distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
173035-34-2 |
|---|---|
Fórmula molecular |
C9H21O4P |
Peso molecular |
224.23 g/mol |
Nombre IUPAC |
(1S)-1-di(propan-2-yloxy)phosphorylpropan-1-ol |
InChI |
InChI=1S/C9H21O4P/c1-6-9(10)14(11,12-7(2)3)13-8(4)5/h7-10H,6H2,1-5H3/t9-/m0/s1 |
Clave InChI |
OCIVRRRKMDNEOG-VIFPVBQESA-N |
SMILES isomérico |
CC[C@@H](O)P(=O)(OC(C)C)OC(C)C |
SMILES canónico |
CCC(O)P(=O)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


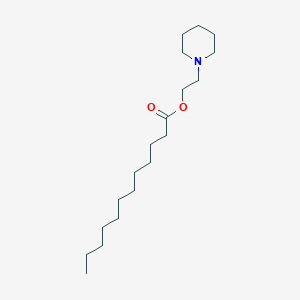
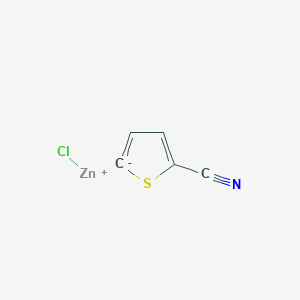
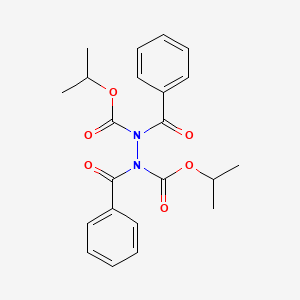
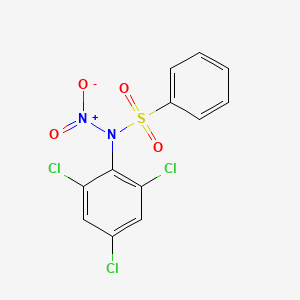
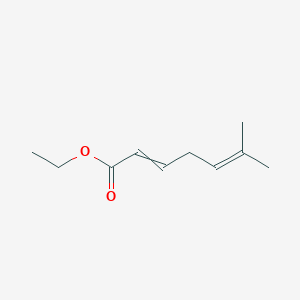
![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
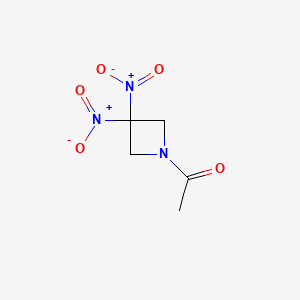

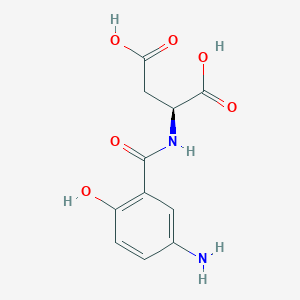
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
